molecular formula C7H7F2N5S B2550214 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-32-1

5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2550214
CAS No.: 1946818-32-1
M. Wt: 231.22
InChI Key: BMAGNQHCORMLRW-UHFFFAOYSA-N
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Description

5-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and oncology research. This chemical features a 1,3,4-thiadiazole core, a well-documented bioisostere of pyrimidine bases found in nucleic acids. This characteristic allows derivatives like this one to potentially interfere with DNA replication processes in rapidly dividing cells, forming a basis for its investigation as an anticancer agent . The compound's specific structure, incorporating a 2,2-difluoroethyl-pyrazole moiety, is analogous to other patented compounds explored for therapeutic applications, highlighting the research value of this molecular scaffold . The 1,3,4-thiadiazole ring system is a privileged structure in drug discovery, with scientific reviews documenting its wide range of biological activities, including potent cytotoxic properties against various human cancer cell lines such as breast cancer (MCF-7), lung carcinoma (A549), and leukemia (HL-60) . The integration of the difluoroethyl group is a common strategy in medicinal chemistry to modulate key properties like metabolic stability, lipophilicity, and membrane permeability. Researchers value this compound for developing new molecular entities and probing biological mechanisms. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-[2-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N5S/c8-5(9)3-14-4(1-2-11-14)6-12-13-7(10)15-6/h1-2,5H,3H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAGNQHCORMLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the difluoroethyl group and the formation of the thiadiazole ring. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives containing the thiadiazole moiety. For instance, compounds similar to 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine have been synthesized and tested for their ability to inhibit tumor cell proliferation. The mechanism often involves the disruption of tubulin polymerization, which is critical for cell division .

Antiviral Properties

Research indicates that certain pyrazole derivatives exhibit antiviral properties. The modification of the pyrazole core with different substituents can enhance activity against various viral strains. Studies have shown that structural variations can lead to compounds with selective antiviral effects .

Selective Androgen Receptor Modulation

Compounds with similar structures have been identified as selective androgen receptor modulators (SARMs). These compounds can potentially be used in therapies related to muscle wasting and osteoporosis, by selectively activating androgen receptors in muscle and bone tissues while minimizing effects in other tissues .

Synthesis of Functional Materials

The unique properties of thiadiazole derivatives allow them to be used in the development of functional materials. For example, they can serve as precursors for synthesizing polymers with specific electrical or optical properties. This application is particularly relevant in the field of organic electronics and photonics.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antitumor ActivityDemonstrated inhibition of tubulin polymerization leading to reduced tumor cell viability.
SARMs DevelopmentIdentified potential for muscle and bone health applications with minimal side effects.
Antiviral ActivityCertain derivatives showed promising results against viral infections through structural optimization.

Mechanism of Action

The mechanism of action of 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins. The pyrazole and thiadiazole rings contribute to the compound’s ability to form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related thiadiazole derivatives:

Compound Name Substituents Synthesis Route Biological Activity References
5-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine Pyrazole with 2,2-difluoroethyl group at N1 Cyclocondensation of hydrazides with thiocyanates; alkylation of pyrazole Under investigation (expected antimicrobial/anticancer activity)
5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine Pyridine ring at C5 of thiadiazole Reaction of isonicotinoyl hydrazide with KSCN and H2SO4 Antitubercular and antibacterial activity
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 2-Methoxyphenyl group at C5 of thiadiazole Cyclization of thiosemicarbazide with aromatic aldehydes Analgesic and anti-inflammatory activity
5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine Pyrazole with difluoromethyl group at N1 Similar to target compound but with difluoromethyl substitution Enhanced metabolic stability; potential kinase inhibition
N-Benzyl-5-phenyl-1,3,4-thiadiazol-2-amine Benzyl and phenyl groups at C5 and N2 positions Coupling of 2-chloromethyl benzimidazole with thiadiazol-2-amine Antiproliferative activity against cancer cell lines

Research Findings and Pharmacological Insights

  • Antimicrobial Potential: Thiadiazoles with pyridine or pyrazole substituents show moderate to strong activity against Staphylococcus aureus and Escherichia coli .
  • Analgesic Efficacy : Compounds like 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine demonstrated 60–70% pain inhibition in the eddy hot plate assay, comparable to ibuprofen derivatives .
  • Synthetic Challenges : Fluorinated analogs require specialized reagents (e.g., difluoroethyl halides) and anhydrous conditions, increasing production costs .

Biological Activity

5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound of interest due to its potential biological activities. The structure incorporates a thiadiazole ring, which is known for various pharmacological properties including antimicrobial, antituberculosis, and anticancer activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F2N5SC_8H_9F_2N_5S, with a molecular weight of approximately 239.25 g/mol. The compound features a difluoroethyl substituent on the pyrazole ring and an amine group on the thiadiazole.

Antimicrobial Properties

The 1,3,4-thiadiazole moiety has been extensively studied for its antimicrobial properties. Research indicates that derivatives containing this scaffold exhibit significant activity against various bacterial and fungal strains.

  • Antibacterial Activity : A study demonstrated that compounds with a thiadiazole structure showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 62.5 μg/mL to 125 μg/mL for various derivatives .
  • Antifungal Activity : Compounds derived from the thiadiazole framework also exhibited antifungal properties against species such as Candida albicans and Aspergillus niger, with inhibition zones ranging from 15 mm to 19 mm at concentrations of 500 μg/disk .

Antitubercular Activity

The biological evaluation of related compounds has shown that some derivatives possess potent antitubercular activity against Mycobacterium tuberculosis. In vitro studies reported MIC values as low as 3.125 μg/mL for certain derivatives . The presence of specific substituents on the thiadiazole ring was found to enhance this activity significantly.

Cytotoxicity Studies

Cytotoxicity assays revealed that while some derivatives exhibited low toxicity against normal cell lines, others showed promising anticancer potential. Compounds with the thiadiazole structure were evaluated for their ability to inhibit cancer cell proliferation in various assays .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications at the amine group significantly affected biological activity .
  • Antimicrobial Screening : Another study focused on the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which were screened for anti-tuberculosis activity. Some compounds showed substantial efficacy against resistant strains of M. tuberculosis with low cytotoxicity against human cells .

Data Table: Biological Activity Overview

Activity TypeTarget OrganismsMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus62.5
Escherichia coli125
AntifungalCandida albicansModerate
Aspergillus nigerModerate
AntitubercularMycobacterium tuberculosis3.125
CytotoxicityVarious cancer cell linesLow

Q & A

Q. Comparative Analysis :

Structural FeatureImpact on ActivityReference
Difluoroethyl group↑ Metabolic stability
Thiadiazole ring↑ Binding affinity to ATP pockets

What analytical techniques validate the compound’s structural integrity?

Basic Question | Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., difluoroethyl protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 287.08) .
  • X-ray Crystallography : Resolves dihedral angles between thiadiazole and pyrazole rings (e.g., 18–30°), critical for docking studies .

How should researchers address contradictions in bioactivity data?

Advanced Question | Data Contradiction Analysis
Conflicting results (e.g., IC₅₀ variability in kinase assays) require:

Assay Validation : Use orthogonal methods (e.g., radioligand binding vs. functional ATPase assays) .

Control Experiments : Test for off-target effects via selectivity panels (e.g., 100-kinase profiling) .

Computational Modeling : Molecular dynamics simulations to assess binding mode consistency across experimental conditions .

Case Study :
In a study on similar thiadiazoles, discrepancies in IC₅₀ values (5–50 µM) were resolved by identifying buffer-dependent protein conformational changes .

What purification techniques are most effective for this compound?

Basic Question | Methodology

  • Recrystallization : Ethanol/water mixtures yield >95% purity for crystalline intermediates .
  • Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) separates polar byproducts .
  • HPLC : Reverse-phase C18 columns resolve closely related isomers (e.g., pyrazole regioisomers) .

How can computational methods guide SAR studies?

Advanced Question | Methodological Integration

  • Docking Simulations : AutoDock Vina predicts binding poses in kinase domains, highlighting critical hydrogen bonds with the thiadiazole amino group .
  • QSAR Models : Electron-withdrawing substituents (e.g., -CF₂) correlate with enhanced logP values (r² = 0.89) .
  • ADMET Prediction : SwissADME forecasts moderate blood-brain barrier permeability (BOILED-Egg model) due to the difluoroethyl group .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Question | Process Chemistry

  • Intermediate Stability : Thiosemicarbazide intermediates degrade under prolonged heating; stepwise temperature control is critical .
  • Cost of Fluorinated Reagents : 2,2-Difluoroethyl iodide is expensive; alternatives like difluoroethyl tosylate reduce costs by 40% .
  • Waste Management : Fluoride byproducts require neutralization with CaCO₃ prior to disposal .

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